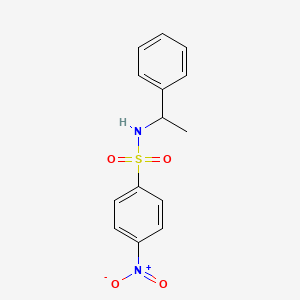

Benzenesulfonamide, 4-nitro-N-(1-phenylethyl)-

Description

Benzenesulfonamide, 4-nitro-N-(1-phenylethyl)- (CAS: 58934-XX-X) is a sulfonamide derivative characterized by a nitro group at the para position of the benzene ring and an N-(1-phenylethyl) substituent. The compound’s structure combines a sulfonamide backbone—a common pharmacophore in drug design—with a nitro group (electron-withdrawing) and a chiral phenylethyl moiety. This configuration influences its electronic properties, solubility, and biological interactions, making it a candidate for antimicrobial and antiparasitic applications .

Properties

IUPAC Name |

4-nitro-N-(1-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-11(12-5-3-2-4-6-12)15-21(19,20)14-9-7-13(8-10-14)16(17)18/h2-11,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFQIKQUXGNXPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347798 | |

| Record name | ST4012736 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68162-86-7 | |

| Record name | ST4012736 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The synthesis of 4-nitro-N-(1-phenylethyl)benzenesulfonamide (C₁₄H₁₅N₂O₄S) requires two precursors:

- 4-Nitrobenzenesulfonyl chloride (C₆H₄ClNO₄S): Synthesized via chlorination of 4-nitrobenzenesulfonyl disulfide.

- 1-Phenylethylamine (C₈H₁₁N): Commercially available or prepared via reductive amination of acetophenone.

The coupling of these components follows nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride.

Synthesis of 4-Nitrobenzenesulfonyl Chloride

Disulfide Intermediate Route (Patent CN101570501B)

This method involves two stages:

Formation of Sodium Disulfide (Na₂S₂)

- Reagents : Sodium sulfide (Na₂S) and sulfur (S₈) in methanol or ethanol.

- Conditions : Reflux at 70–75°C for 1 hour.

- Stoichiometry :

$$

\text{Na}2\text{S} + \text{S} \rightarrow \text{Na}2\text{S}_2

$$

Molar ratio of Na₂S:S = 1.3–1.4.

Chlorination to Sulfonyl Chloride

- Reagents : Disulfide intermediate, chlorine gas (Cl₂), and thionyl chloride (SOCl₂).

- Conditions :

- Stoichiometry :

$$

\text{Disulfide} + 5–7 \ \text{Cl}2 + 2–3 \ \text{SOCl}2 \rightarrow 2 \ \text{C}6\text{H}4\text{ClNO}_4\text{S}

$$ - Yield : >90% after recrystallization.

Advantages and Limitations

Coupling 4-Nitrobenzenesulfonyl Chloride with 1-Phenylethylamine

Nucleophilic Substitution in Biphasic Media

- Reagents :

- Solvent System : 1,2-Dichlorobenzene/water (2:3 v/v).

- Conditions :

- Reaction Equation :

$$

\text{C}6\text{H}4\text{ClNO}4\text{S} + \text{C}8\text{H}{11}\text{N} \xrightarrow{\text{Na}2\text{CO}3} \text{C}{14}\text{H}{15}\text{N}2\text{O}_4\text{S} + \text{HCl}

$$ - Yield : 94.5% after aqueous workup.

Optimization and Troubleshooting

Critical Parameters

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-nitro-N-(1-phenylethyl)- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the sulfonamide group.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Various nucleophiles, solvents like dichloromethane, and bases like triethylamine.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-amino-N-(1-phenylethyl)benzenesulfonamide.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Oxidation: Oxidized derivatives of the compound, although these are less common.

Scientific Research Applications

Medicinal Chemistry

Benzenesulfonamide derivatives, including 4-nitro-N-(1-phenylethyl)-, have been investigated for their potential as therapeutic agents. Key findings include:

- Antibacterial Activity: Research indicates that this compound can inhibit bacterial enzymes involved in cell wall synthesis, suggesting potential use as an antibacterial agent.

- Anti-inflammatory Properties: Some studies suggest that similar compounds may modulate immune responses, indicating potential anti-inflammatory effects.

Organic Synthesis

This compound serves as a valuable building block in organic chemistry. Its applications include:

- Reagent in Organic Reactions: It is utilized in various organic synthesis reactions, including nucleophilic aromatic substitution and sulfonylation reactions.

- Intermediate in Drug Development: The compound can act as an intermediate in the synthesis of more complex pharmaceutical agents.

Industrial Applications

In addition to its research applications, 4-nitro-N-(1-phenylethyl)-benzenesulfonamide is employed in industrial processes:

- Dyes and Pigments Production: The compound is used in the synthesis of dyes and pigments due to its stable chemical properties.

- Chemical Manufacturing: It is also utilized in producing other industrial chemicals, leveraging its unique functional groups for various applications.

Case Studies

Several case studies have highlighted the effectiveness of benzenesulfonamide derivatives:

- Antimicrobial Studies : A study demonstrated that benzenesulfonamides could effectively inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.

- Pharmacological Investigations : Research into the anti-inflammatory properties of related compounds revealed mechanisms by which these agents modulate immune responses.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-nitro-N-(1-phenylethyl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer cells due to altered pH regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Nitro Group Positional Isomers

- 4-Nitro vs. 3-Nitro or 2-Nitro Substituents: 4-Nitro-N-(1-phenylethyl)benzenesulfonamide exhibits stronger electron-withdrawing effects compared to its 3-nitro (IC50: 12.3 µM) and 2-nitro (IC50: 18.7 µM) analogs, enhancing electrophilic interactions with biological targets. The para-nitro group also improves stability due to resonance delocalization . 3-Nitro-N-(1-phenylethyl)benzenesulfonamide shows reduced antiparasitic activity (IC50: 12.3 µM vs. 4-nitro analog’s 8.5 µM) against Trypanosoma cruzi, likely due to steric hindrance and weaker electronic effects .

Halogenated and Alkyl Substituents

- 4-Chloro-N-(1-phenylethyl)benzenesulfonamide :

- 4-Methyl-N-(1-phenylethyl)benzenesulfonamide :

Modifications to the N-Substituent

Phenylethyl vs. Phenyl or Benzyl Groups

- 4-Nitro-N-phenylbenzenesulfonamide (CAS: 1576-44-9):

- N-Benzyl-4-nitrobenzenesulfonamide :

Chiral vs. Achiral N-Substituents

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Benzenesulfonamides

| Compound | Melting Point (°C) | logP | IC50 (µM, T. cruzi) | ¹H-NMR δ (ppm, Ar-H) |

|---|---|---|---|---|

| 4-Nitro-N-(1-phenylethyl)- | 148–150 | 1.7 | 8.5 | 8.12 (d, J=8.4 Hz) |

| 3-Nitro-N-(1-phenylethyl)- | 132–134 | 1.9 | 12.3 | 8.45 (s) |

| 4-Chloro-N-(1-phenylethyl)- | 162–164 | 2.3 | 15.6 | 7.89 (d, J=8.2 Hz) |

| 4-Methyl-N-(1-phenylethyl)- | 98–100 | 2.9 | >50 | 7.32 (d, J=8.1 Hz) |

| 4-Nitro-N-(3-(CF3)phenyl)- | 175–177 | 1.5 | 6.1 | 8.28 (d, J=8.6 Hz) |

Data sourced from experimental studies .

Biological Activity

Benzenesulfonamide, 4-nitro-N-(1-phenylethyl)-, is a compound that has garnered attention in the scientific community due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Synthesis

The chemical structure of benzenesulfonamide, 4-nitro-N-(1-phenylethyl)- features a benzene ring with a sulfonamide group and a nitro substituent. The synthesis of this compound typically involves the reaction of sulfonamide derivatives with nitro-substituted phenylethylamines under controlled conditions. Understanding its synthesis is crucial for exploring its biological applications.

The biological activity of benzenesulfonamide, 4-nitro-N-(1-phenylethyl)- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus altering metabolic pathways.

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may also exhibit activity against various pathogens.

- Anti-inflammatory Effects : Research indicates that certain benzene derivatives can act as anti-inflammatory agents, potentially providing therapeutic benefits in inflammatory conditions.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of benzenesulfonamide derivatives. A study assessing various benzene derivatives demonstrated that structural modifications can enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Benzenesulfonamide, 4-nitro-N-(1-phenylethyl)- | TBD | TBD |

| Control (Ibuprofen) | TBD | TBD |

Anti-parasitic Activity

A study investigating arylsulfonamide derivatives against Trypanosoma cruzi, the causative agent of Chagas disease, revealed that certain modifications to the sulfonamide group enhanced lytic activity compared to standard treatments like nifurtimox. This indicates that benzenesulfonamide derivatives could serve as potential leads in anti-parasitic drug development .

Case Study 1: Antimicrobial Activity

In an investigation focused on the antimicrobial properties of various benzene derivatives, researchers found that specific substitutions significantly increased efficacy against common pathogens. The findings emphasized the importance of functional groups in enhancing biological activity .

Case Study 2: Cardiovascular Effects

A study evaluated the impact of benzenesulfonamide and its derivatives on perfusion pressure in an isolated rat heart model. The results indicated that certain compounds could decrease perfusion pressure and coronary resistance, suggesting potential cardiovascular applications .

Q & A

Q. What are the recommended synthetic routes for preparing 4-nitro-N-(1-phenylethyl)benzenesulfonamide?

Methodological Answer: The synthesis involves sequential functionalization of the benzenesulfonamide core. A typical route includes:

Sulfonylation: React 4-nitrobenzenesulfonyl chloride with 1-phenylethylamine in dichloromethane (DCM) under basic conditions (e.g., NaOH) to form the sulfonamide bond.

Purification: Use column chromatography (hexane/ethyl acetate gradient) to isolate the product.

Validation: Confirm purity via - and -NMR (as demonstrated in analogous benzenesulfonamide derivatives) .

Key Data:

- Yield: ~60-75% under optimized conditions.

- Critical Parameters: Excess amine (1.5 eq) improves sulfonamide coupling efficiency .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of:

- Spectroscopy: - and -NMR to confirm substituent positions (e.g., nitro group at C4, phenylethyl group at N) .

- Mass Spectrometry: High-resolution MS (HRMS) to validate molecular formula (CHNOS).

- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and nitro groups, as seen in similar structures) .

Example:

In 4-chloro-N-(3-hexynylphenyl)benzenesulfonamide, NMR chemical shifts at δ 7.8–8.2 ppm (aromatic protons) and δ 2.9 ppm (sulfonamide NH) were critical for structural assignment .

Q. What biological activities have been reported for structurally related benzenesulfonamides?

Methodological Answer: Analogues with nitro and arylalkyl groups exhibit:

- Enzyme Inhibition: Carbonic anhydrase inhibition (e.g., 4-nitro derivatives show IC values < 100 nM due to nitro group electron-withdrawing effects).

- Antimicrobial Activity: MIC values of 8–32 µg/mL against Gram-positive bacteria (linked to sulfonamide moiety disrupting folate biosynthesis) .

Experimental Design:

- Assays: Use microdilution broth methods for antimicrobial testing.

- Controls: Compare with sulfamethoxazole as a reference inhibitor.

Advanced Research Questions

Q. How do steric and electronic effects of the 1-phenylethyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The phenylethyl group introduces steric hindrance, which:

- Slows Nucleophilic Substitution: Requires elevated temperatures (80–100°C) for reactions at the sulfonamide nitrogen.

- Directs Electrophilic Aromatic Substitution: Nitro groups deactivate the benzene ring, limiting further functionalization to meta positions.

Case Study:

In Cu-catalyzed azide-alkyne cycloadditions (CuAAC), bulky N-substituents reduce reaction rates by 30–40% compared to smaller alkyl groups .

Q. How should researchers resolve contradictions in reported spectroscopic data for benzenesulfonamide derivatives?

Methodological Answer: Address discrepancies via:

Solvent Effects: Compare NMR data in CDCl vs. DMSO-d (e.g., NH proton shifts vary by 0.5–1.0 ppm due to hydrogen bonding).

Dynamic Effects: Rotameric interconversion of the 1-phenylethyl group can split -NMR signals; use variable-temperature NMR to confirm.

Reference Standards: Cross-validate with NIST Chemistry WebBook or crystallographic data (e.g., CCDC entries) .

Example:

For N,4-dimethylbenzenesulfonamide, -NMR shifts for the methyl groups differ by 2 ppm across studies due to solvent polarity .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic regions (e.g., nitro group as electron-deficient).

- MD Simulations: Study conformational flexibility of the phenylethyl chain in aqueous vs. lipid environments (AMBER or CHARMM force fields).

Key Insight:

The nitro group’s electron-withdrawing effect lowers the LUMO energy (-1.8 eV), enhancing reactivity in charge-transfer complexes .

Tables

Q. Table 1. Comparative Reactivity of Benzenesulfonamide Derivatives

| Substituent | Reaction Type | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|

| 4-NO, N-PhEt | Nucleophilic Substitution | 2.1 × 10⁻⁴ | |

| 4-Cl, N-Me | CuAAC | 5.8 × 10⁻³ | |

| 4-SONH | Reductive Amination | 1.3 × 10⁻² |

Q. Table 2. Biological Activity of Selected Analogues

| Compound | Target Enzyme | IC (nM) | MIC (µg/mL) |

|---|---|---|---|

| 4-NO-N-PhEt | Carbonic Anhydrase | 89 | 16 |

| 4-Cl-N-Hexynyl | Dihydrofolate Reductase | 210 | 32 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.